2,3-Difluoro-1-iodo-4-methoxybenzene
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Overview
Description
2,3-Difluoro-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C7H5F2IO. It is a halogenated benzene derivative, characterized by the presence of two fluorine atoms, one iodine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1-iodo-4-methoxybenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2,3-difluoroanisole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2,3-difluoro-4-methoxybenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used (e.g., 2,3-difluoro-4-methoxyaniline, 2,3-difluoro-4-methoxythiophenol).
Oxidation Reactions: 2,3-difluoro-4-methoxybenzaldehyde or 2,3-difluoro-4-methoxybenzoic acid.
Reduction Reactions: 2,3-difluoro-4-methoxybenzene.
Scientific Research Applications
2,3-Difluoro-1-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-iodo-4-methoxybenzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which is crucial for binding to enzyme active sites or receptor pockets. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2,3-Difluoro-1-iodobenzene
- 2,3-Difluoro-4-methoxybenzene
- 2,3-Difluoro-1-bromo-4-methoxybenzene
Comparison:
2,3-Difluoro-1-iodobenzene: Lacks the methoxy group, making it less versatile in synthetic applications.
2,3-Difluoro-4-methoxybenzene: Lacks the iodine atom, reducing its reactivity in substitution reactions.
2,3-Difluoro-1-bromo-4-methoxybenzene: Bromine is less reactive than iodine, making this compound less suitable for certain types of chemical transformations.
2,3-Difluoro-1-iodo-4-methoxybenzene stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2,3-difluoro-1-iodo-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUIPVAOKAGWHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657866 |
Source
|
Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156499-64-8 |
Source
|
Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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